Bienvenue dans la boutique en ligne BenchChem!

Thieno[2,3-d]pyrimidin-6-ylmethanol

Folate receptor targeting Tumor-selective antifolate RFC-independent uptake

Thieno[2,3-d]pyrimidin-6-ylmethanol (CAS 2657659-42-0) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family, a purine bioisostere scaffold widely deployed in anticancer drug discovery. The compound features a thiophene ring fused to a pyrimidine core with a hydroxymethyl (-CH2OH) substituent at the 6-position, a critical vector for generating 6-substituted antifolates that achieve dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in de novo purine biosynthesis.

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13680616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-d]pyrimidin-6-ylmethanol
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESC1=C(SC2=NC=NC=C21)CO
InChIInChI=1S/C7H6N2OS/c10-3-6-1-5-2-8-4-9-7(5)11-6/h1-2,4,10H,3H2
InChIKeyIOBFXDVYFUQEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-d]pyrimidin-6-ylmethanol – Core Scaffold Procurement Guide for Targeted Antifolate and Kinase Inhibitor Programs


Thieno[2,3-d]pyrimidin-6-ylmethanol (CAS 2657659-42-0) is a heterocyclic building block belonging to the thieno[2,3-d]pyrimidine family, a purine bioisostere scaffold widely deployed in anticancer drug discovery [1]. The compound features a thiophene ring fused to a pyrimidine core with a hydroxymethyl (-CH2OH) substituent at the 6-position, a critical vector for generating 6-substituted antifolates that achieve dual inhibition of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) in de novo purine biosynthesis [2]. Predicted physicochemical parameters include a pKa of 9.86 ± 0.15, DMSO solubility >30 mg/mL, and storage stability of up to 3 months in DMSO at -20 °C . This scaffold is distinguished from its regioisomeric and heteroatom analogs by a unique folate receptor (FR) transport selectivity profile that is not shared by pyrrolo[2,3-d]pyrimidine or classical antifolate chemotypes [2].

Why Thieno[2,3-d]pyrimidin-6-ylmethanol Cannot Be Replaced by Pyrrolo[2,3-d]pyrimidine or Thieno[3,2-d]pyrimidine Analogs in FR-Targeted Programs


Generic substitution among thieno[2,3-d]pyrimidine, pyrrolo[2,3-d]pyrimidine, and thieno[3,2-d]pyrimidine scaffolds is precluded by documented, quantitative differences in cellular transport specificity and target engagement. The thieno[2,3-d]pyrimidine core confers exclusive uptake via folate receptors (FRα and FRβ) without reliance on the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT), a property not observed with pyrrolo[2,3-d]pyrimidine analogs that are efficiently transported by PCFT [1]. Furthermore, regioisomeric thieno[3,2-d]pyrimidine derivatives exhibit reduced inhibitory potency relative to the [2,3-d] isomer in kinase inhibition assays, with percent inhibition at 10 µM dropping from 100% for certain [2,3-d] compounds to 46–90% for corresponding [3,2-d] analogs [2]. The 6-hydroxymethyl handle of this specific scaffold also enables a uniquely mild oxidation to the 6-carbaldehyde using molecular iodine—a transformation not reported for the [3,2-d] regioisomer—which is critical for late-stage diversification [3]. These scaffold-intrinsic differences directly impact pharmacological selectivity and synthetic tractability, making blind interchange chemically and functionally invalid.

Quantitative Differentiation Evidence for Thieno[2,3-d]pyrimidin-6-ylmethanol – Comparator-Anchored Data for Procurement Decisions


Folate Receptor Transport Selectivity – Thieno[2,3-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine vs. Pemetrexed

The thieno[2,3-d]pyrimidine scaffold confers exclusive cellular uptake via folate receptors (FRα and FRβ) without transport by the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT). In a head-to-head transport study using Chinese hamster ovary (CHO) cells engineered to express individual transporters, 6-substituted thieno[2,3-d]pyrimidine compounds 3-6 inhibited growth of FR-expressing CHO cells with IC50 values of 4.7–334 nM but were completely inactive toward CHO cells expressing only RFC or PCFT. In contrast, the clinical antifolate pemetrexed is a known substrate for RFC (IC50 30 nM in situ GARFTase assay) and PCFT, and pyrrolo[2,3-d]pyrimidine thienoyl regioisomers are efficiently transported by PCFT [1]. This differential transport specificity directly enables tumor-selective targeting and avoids dose-limiting toxicities to normal RFC-expressing tissues [2].

Folate receptor targeting Tumor-selective antifolate RFC-independent uptake One-carbon metabolism

Dual GARFTase/AICARFTase Inhibition Potency vs. Classical Antifolates (Pemetrexed, Lometrexol)

6-Substituted thieno[2,3-d]pyrimidine derivatives achieve dual inhibition of both GARFTase and AICARFTase, two sequential formyltransferase steps in de novo purine biosynthesis. In vitro GARFTase assays with purified human enzyme showed that thieno[2,3-d]pyrimidine compound 4 had an IC50 of 5.51 µM, compared with >20 µM for pemetrexed and 0.78 µM for lometrexol. In the more physiologically relevant in situ assay (intact cells), compound 4 achieved an IC50 of 13.3 nM, comparable to lometrexol (14 nM) and superior to pemetrexed (30 nM) [1]. In the 2023 ACS Pharmacol. Transl. Sci. study, advanced 6-substituted thieno[2,3-d]pyrimidines (compounds 4–9) exhibited KB tumor cell IC50s from 2.11 to 7.19 nM, and compound 9 was 17- to 882-fold more potent than previously reported compounds 2, 10, and 11 against GARFTase [2]. The dual GARFTase/AICARFTase mechanism, confirmed by metabolite rescue and metabolomics, is distinct from pemetrexed, which primarily targets thymidylate synthase, and from lometrexol, which preferentially inhibits GARFTase without robust AICARFTase blockade [2].

Purine biosynthesis inhibition GARFTase AICARFTase Dual-target antifolate

Regioisomeric Kinase Inhibition Potency – Thieno[2,3-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Heads

The regioisomeric identity of the thienopyrimidine core directly impacts kinase inhibitory potency. A systematic comparison of thieno[2,3-d]pyrimidinium and thieno[3,2-d]pyrimidinium compounds revealed that shifting from the [2,3-d] to the [3,2-d] regioisomer led to substantial reductions in percent inhibition at 10 µM. For example, compound Fa-29 (thieno[2,3-d]pyrimidinium) achieved 100% inhibition at 10 µM, while the corresponding [3,2-d] isomer Ff-35 showed 90.55% inhibition. More dramatically, compound Fa-33 ([2,3-d]) showed 98.9% inhibition versus Ff-6 ([3,2-d]) at only 46.43%—a >53-percentage-point loss in inhibitory activity attributable solely to the regioisomeric switch [1]. In the c-abl kinase assay, a derivative bearing the 4-(4-trifluoromethoxyphenylamino) substituent on the thieno[2,3-d]pyrimidine scaffold with a 6-hydroxymethyl group exhibited an IC50 of 330 nM, whereas the corresponding 6-methanone analog showed IC50 values of 406–2300 nM depending on the amide substituent [2], demonstrating that the 6-hydroxymethyl regioisomer retains a meaningful baseline kinase interaction.

Kinase inhibitor EGFR inhibition Regioisomer selectivity Scaffold optimization

6-Hydroxymethyl Oxidation Chemistry – Iodine-Mediated Aldehyde Access Unique to the [2,3-d] Scaffold

The 6-hydroxymethyl group of thieno[2,3-d]pyrimidin-6-ylmethanol undergoes a mild and selective oxidation to the corresponding 6-carbaldehyde using molecular iodine. This transformation, reported by Tumkevicius et al., represents the first demonstration of iodine-mediated alcohol-to-aldehyde oxidation on the thieno[2,3-d]pyrimidine scaffold and proceeds without over-oxidation to the carboxylic acid [1]. The resulting thieno[2,3-d]pyrimidine-6-carbaldehyde serves as a pivotal intermediate for reductive amination, Wittig olefination, and condensation reactions that install diverse side chains at the 6-position. In contrast, the analogous oxidation of the [3,2-d] regioisomer has not been reported with this methodology, and alternative oxidation methods (KMnO4, H2O2) risk sulfur oxidation on the thiophene ring . The 6-carbaldehyde can be further reduced back to the alcohol using NaBH4 or LiAlH4, or oxidized to the carboxylic acid with KMnO4, establishing a bidirectional synthetic node that the corresponding [3,2-d] isomer and pyrrolo[2,3-d]pyrimidine analog do not replicate with equivalent efficiency [1].

Synthetic methodology Alcohol oxidation Heterocyclic aldehyde Late-stage functionalization

Physicochemical Baseline – pKa, Solubility, and Storage Stability vs. Closely Related Heterocyclic Methanols

Thieno[2,3-d]pyrimidin-6-ylmethanol has a predicted pKa of 9.86 ± 0.15, substantially higher than the pKa of 4.73 ± 0.10 reported for a structurally related thieno[3,2-d]pyrimidine analog and distinct from the pKa of 11.45 ± 0.20 for a 4-chloro-substituted thieno[3,2-d]pyrimidin-6-ylmethanol derivative . Its DMSO solubility exceeds 30 mg/mL, providing a practical working concentration range for biochemical and cell-based assays. The compound is a white solid at ambient temperature with a predicted density of 1.135 ± 0.06 g/cm³ and boiling point of 435.2 ± 25.0 °C. DMSO stock solutions are stable for up to 3 months at -20 °C, a storage duration confirmed by the chemical supplier . These data provide a physicochemical benchmark for comparing lot-to-lot consistency and differentiating this scaffold from analogs that require different solubilization or storage protocols.

Physicochemical profiling DMSO solubility pKa prediction Compound storage

Scaffold Identity Verification – Avoiding Regioisomeric Mis-Procurement in Building Block Sourcing

A critical procurement risk for thieno[2,3-d]pyrimidin-6-ylmethanol is inadvertent substitution with its closely related regioisomer, thieno[3,2-d]pyrimidin-6-ylmethanol. The [3,2-d] isomer (e.g., CAS 1033735-94-2, GNE-493) is commercially available and frequently appears in search results alongside the [2,3-d] target. These regioisomers have distinct CAS numbers (2657659-42-0 for [2,3-d] vs. 1033735-94-2 or 1207972-75-5 for common [3,2-d] analogs), distinct molecular formulas (C7H6N2OS, MW 166.20 for the target vs. C17H20N6O2S, MW 372.44 for GNE-493 or C7H5ClN2OS, MW 200.65 for the 4-chloro [3,2-d] analog), and importantly, fundamentally different biological selectivity profiles as documented in Evidence Items 1 and 3 [1]. The 4-chloro-thieno[3,2-d]pyrimidin-6-ylmethanol (CAS 1207972-75-5) may co-elute under certain chromatographic conditions, necessitating NMR or high-resolution mass spectrometry confirmation of regioisomeric identity upon receipt .

Chemical identity Regioisomer purity Procurement quality control CAS verification

Optimal Application Scenarios for Thieno[2,3-d]pyrimidin-6-ylmethanol Based on Quantitative Differentiation Evidence


Folate Receptor-Targeted Antifolate Lead Generation Requiring RFC-Independent Tumor Selectivity

In programs developing next-generation antifolates that must avoid RFC-mediated uptake into normal tissues (the primary toxicity mechanism of pemetrexed and methotrexate), the thieno[2,3-d]pyrimidine scaffold is uniquely qualified. The scaffold-level evidence shows that 6-substituted thieno[2,3-d]pyrimidines are transported exclusively by FRα and FRβ, with no detectable RFC or PCFT transport [1]. Starting from thieno[2,3-d]pyrimidin-6-ylmethanol, the 6-hydroxymethyl group can be oxidized to the carbaldehyde and elaborated to install bridge-linked aryl side chains that determine FR subtype selectivity and bridge-length-dependent potency, with KB tumor cell IC50 values reaching 2.11–7.19 nM in optimized derivatives [2]. This scenario is optimal for oncology teams seeking to exploit the FRα overexpression documented in ovarian, lung, and breast cancers while minimizing systemic toxicity.

Dual GARFTase/AICARFTase Inhibitor Development Requiring Complete Purine Biosynthesis Blockade

For programs aiming to shut down de novo purine biosynthesis at two sequential enzymatic steps simultaneously, the thieno[2,3-d]pyrimidine scaffold is the only chemotype for which dual GARFTase/AICARFTase inhibition has been crystallographically and metabolically confirmed. The 2021 Bioorg. Med. Chem. study obtained X-ray co-crystal structures of compounds 3–5 with human GARFTase, providing atomic-level validation of binding mode [1]. Metabolite rescue experiments with adenosine and 5-aminoimidazole-4-carboxamide (AICA) confirmed target engagement at both GARFTase and AICARFTase in intact KB cells [2]. This dual mechanism is not replicated by pemetrexed (primarily thymidylate synthase) or lometrexol (primarily GARFTase). The 6-hydroxymethyl intermediate serves as the branch point for installing the bridge and side-chain elements that optimize this dual inhibition profile [1].

Kinase Inhibitor Scaffold-Hopping Programs Comparing Thieno[2,3-d]pyrimidine vs. Quinazoline EGFR Pharmacophores

The thieno[2,3-d]pyrimidine core is a recognized bioisostere of the 4-anilinoquinazoline EGFR inhibitor pharmacophore, and direct scaffold-hopping comparisons have been published [1]. The 6-hydroxymethyl derivative provides a measurable baseline for kinase engagement: in the c-abl assay, the 4-(4-trifluoromethoxyphenylamino)-thieno[2,3-d]pyrimidin-6-yl)methanol scaffold shows an IC50 of 330 nM, while bulkier 6-methanone derivatives show a range of 406–2300 nM [2]. This SAR trend indicates that the 6-hydroxymethyl group preserves a hydrogen-bonding interaction that is partially lost with amide or ketone substituents. For medicinal chemistry teams evaluating thieno[2,3-d]pyrimidine as a quinazoline replacement, this compound provides the minimal pharmacophore for establishing kinase selectivity screens and crystallography soaking experiments [1].

Late-Stage Diversification via 6-Carbaldehyde Intermediate for Parallel Library Synthesis

The validated I2-mediated oxidation of the 6-hydroxymethyl group to the 6-carbaldehyde, reported specifically for the thieno[2,3-d]pyrimidine scaffold, enables a robust two-step diversification workflow: (1) oxidation of thieno[2,3-d]pyrimidin-6-ylmethanol to the aldehyde, followed by (2) reductive amination, Wittig olefination, or Grignard addition to generate diverse 6-substituted libraries [1]. This sequence avoids the need for pre-installed 6-halo or 6-triflate leaving groups and is compatible with 2-amino-4-oxo substitution patterns required for antifolate activity. The methodology has been used to prepare key intermediates in the synthesis of compounds 2–8 from the Gangjee/Matherly antifolate series, which achieved nanomolar potency in FR-expressing tumor models [2]. For parallel synthesis or medicinal chemistry CRO workflows, this validated route reduces the risk of failed diversification campaigns.

Quote Request

Request a Quote for Thieno[2,3-d]pyrimidin-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.